2,5-dichloro-N-(2-cyanophenyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-cyanophenyl)benzamide is an organic compound with the molecular formula C14H8Cl2N2O It is a member of the benzanilide class of compounds, which are characterized by the presence of a benzamide group substituted with chlorine and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-cyanophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-aminobenzonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used for the reduction of the cyano group.
Oxidation: Strong oxidizing agents like potassium permanganate may be used, although specific conditions need to be optimized.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.
Reduction: The major product would be 2,5-dichloro-N-(2-aminophenyl)benzamide.
Oxidation: Potential products could include oxidized derivatives of the benzamide group.
Scientific Research Applications
2,5-dichloro-N-(2-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-cyanophenyl)benzamide
- 2,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
Uniqueness
2,5-dichloro-N-(2-cyanophenyl)benzamide is unique due to the specific positioning of the chloro and cyano groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications in research and industry.
Properties
Molecular Formula |
C14H8Cl2N2O |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-6-12(16)11(7-10)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) |
InChI Key |
IZKJXCPNVVEURB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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